1,3-Dioxolane-4-methanol, 2-propyl-
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Overview
Description
1,3-Dioxolane-4-methanol, 2-propyl- is an organic compound with the molecular formula C7H14O2. It belongs to the class of dioxolanes, which are five-membered cyclic acetals containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions .
Preparation Methods
1,3-Dioxolane-4-methanol, 2-propyl- can be synthesized through several methods:
Acetalization of Carbonyl Compounds: This involves the reaction of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst.
Optically Active Preparation: This method involves reacting D- or L-serine with a nitrosating agent in an aqueous solution to prepare 2,3-dihydroxypropanoic acid.
Chemical Reactions Analysis
1,3-Dioxolane-4-methanol, 2-propyl- undergoes various chemical reactions:
Scientific Research Applications
1,3-Dioxolane-4-methanol, 2-propyl- has several applications in scientific research:
Chemistry: It is used as a solvent and a co-monomer in polyacetals.
Biology: The compound is used in the synthesis of various biologically active molecules.
Medicine: It serves as an intermediate in the preparation of optically active beta-agonists or antagonists.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-methanol, 2-propyl- involves its ability to form stable cyclic acetals. This stability allows it to act as a protecting group for carbonyl compounds during chemical transformations. The compound can also form hemiacetals, which behave as active intermediates in condensation reactions .
Comparison with Similar Compounds
1,3-Dioxolane-4-methanol, 2-propyl- can be compared with other similar compounds such as:
1,3-Dioxane: Similar to dioxolanes but with a six-membered ring.
Tetrahydrofuran (THF): Related to dioxolanes by the replacement of a methylene group with an oxygen atom.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen centers, forming a peroxide.
These comparisons highlight the unique stability and reactivity of 1,3-Dioxolane-4-methanol, 2-propyl- in various chemical processes.
Properties
CAS No. |
4379-23-1 |
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Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(2-propyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C7H14O3/c1-2-3-7-9-5-6(4-8)10-7/h6-8H,2-5H2,1H3 |
InChI Key |
MCDLJNJNGRFOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCC(O1)CO |
Origin of Product |
United States |
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